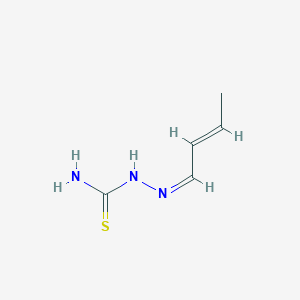

1-(But-2-enylidene)thiosemicarbazide

Description

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

[(Z)-[(E)-but-2-enylidene]amino]thiourea |

InChI |

InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9)/b3-2+,7-4- |

InChI Key |

OWTTWSQTSRNFHY-SWBALALESA-N |

Isomeric SMILES |

C/C=C/C=N\NC(=S)N |

Canonical SMILES |

CC=CC=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Standard Solution-Phase Condensation

In a typical procedure, thiosemicarbazide (1.0 equiv) and but-2-enal (1.1 equiv) are refluxed in absolute ethanol with 3–5 drops of glacial acetic acid for 4–6 hours. The acetic acid catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. After cooling, the product precipitates and is isolated via filtration, washed with cold ethanol, and recrystallized from hot water or ethanol.

Key Variables :

-

Solvent : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

-

Catalyst : Glacial acetic acid (0.5–1.0% v/v) optimizes reaction efficiency.

-

Molar Ratio : A slight excess of aldehyde (1.1:1) ensures complete conversion of thiosemicarbazide.

Yield : 75–85%.

Purity : Confirmed by melting point (172–174°C, analogous to methylthiourea derivatives) and spectral data.

Modified Solvent-Free Mechanochemical Synthesis

Recent advancements in green chemistry have enabled solvent-free synthesis using mechanochemical grinding. This method avoids organic solvents and reduces reaction times.

Ball-Milling Protocol

A mixture of thiosemicarbazide (1.0 equiv) and but-2-enal (1.05 equiv) is ground in a ball mill at 30 Hz for 20–30 minutes. The mechanical energy induces molecular collisions, facilitating condensation without external heating.

Advantages :

Limitations :

-

Scalability challenges for industrial production.

-

Requires specialized equipment (e.g., high-energy ball mill).

Solid-Phase Thermal Dehydration

Adapted from patent methodologies, this approach involves pre-forming a thiocyanate intermediate, which thermally rearranges to the thiosemicarbazide.

Hydrazine Thiocyanate Intermediate Route

-

Hydrazine thiocyanate is synthesized by reacting hydrazine hydrate with ammonium thiocyanate in aqueous medium at pH 6–7.

-

The intermediate is mixed with but-2-enal and heated at 110–120°C for 5–6 hours, inducing dehydration and imine formation.

Yield : 80–85%.

Key Benefit : Avoids volatile organic solvents, reducing environmental impact.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

-

Strong absorption bands at 3150–3250 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N stretch), and 1250–1300 cm⁻¹ (C=S stretch).

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Purity | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase Condensation | Ethanol, reflux, 4–6 hours | 75–85% | High | Moderate (solvent use) |

| Mechanochemical Grinding | Solvent-free, 30 Hz, 20–30 minutes | 70–80% | High | Low |

| Solid-Phase Thermal Route | Aqueous, 110–120°C, 5–6 hours | 80–85% | Moderate | Low |

Optimization Strategies for Industrial Scalability

Catalytic Enhancements

Chemical Reactions Analysis

1-(But-2-enylidene)thiosemicarbazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(But-2-enylidene)thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(But-2-enylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound also inhibits the activity of certain enzymes, such as carbonic anhydrase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazide derivatives vary significantly in their substituents, synthesis routes, and biological activities. Below is a detailed comparison based on structural analogs and evidence:

Key Comparative Insights

- Substituent Position and Bioactivity: Derivatives with electron-withdrawing groups (e.g., 2,4-dichlorophenoxy) enhance DNA interaction and anticancer activity . Fluorine substitution at ortho vs. meta positions (T4A vs. T5A) alters melting points and spectral profiles but retains antibacterial efficacy .

- Tautomerism and Stability :

- Synthetic Complexity :

- Dibenzoylated derivatives require precise reaction monitoring (e.g., HPLC) to avoid mixtures , whereas simpler alkylidene derivatives (e.g., ethylidene) form via straightforward condensations .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(But-2-enylidene)thiosemicarbazide and its derivatives?

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation relies on a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., NH, CH=N) and carbon backbone .

- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. For instance, single-crystal X-ray diffraction revealed a planar thiosemicarbazide moiety with intermolecular N–H⋯S interactions .

- FT-IR : To confirm thioamide (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .

Q. How can researchers ensure reproducibility in synthesizing thiosemicarbazide derivatives?

- Methodological Answer :

- Strictly control stoichiometry (1:2 molar ratio of carbonyl compound to thiosemicarbazide) .

- Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC at consistent Rf values and confirm purity with melting point analysis .

Advanced Research Questions

Q. How can tautomerism in this compound impact bioactivity studies, and what methods resolve this?

- Methodological Answer : Thiosemicarbazides exhibit keto-enol tautomerism, which alters electronic properties and binding affinity. To address this:

- Use UV-Vis spectroscopy to track tautomeric equilibria in solvents of varying polarity .

- Perform DFT/B3LYP computational studies to predict dominant tautomers and validate with experimental NMR shifts .

- Single-crystal XRD can identify the solid-state tautomeric form, as seen in related indolin-3-ylidene derivatives .

Q. What strategies optimize the anticancer activity of thiosemicarbazide derivatives?

- Methodological Answer :

-

Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance cellular uptake and metal chelation, as demonstrated in isatin-thiosemicarbazides with IC₅₀ values <10 μM against leukemia cells .

-

Conduct structure-activity relationship (SAR) studies by varying substituents on the arylidene moiety. For example, bulky groups improve intercalation with DNA .

-

Use molecular docking to predict interactions with targets like topoisomerase II or D-alanine-D-alanine ligase .

- Data Table 2: Bioactivity Profiles

Q. How can contradictions in reported bioactivity data for thiosemicarbazides be resolved?

- Methodological Answer :

- Replicate studies under identical conditions (solvent, cell line, concentration range) to isolate variables .

- Perform meta-analysis of literature data to identify trends (e.g., substituent effects on cytotoxicity).

- Use computational validation (e.g., molecular dynamics simulations) to reconcile discrepancies in binding modes .

Q. What factorial design approaches improve reaction yields in thiosemicarbazide synthesis?

- Methodological Answer : Employ a 2³ factorial design to optimize:

- Temperature (60–100°C), solvent polarity (EtOH vs. DMF), and catalyst concentration.

- Analyze main effects and interactions using ANOVA. For example, higher temperatures (>80°C) may accelerate cyclization but reduce selectivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of thiosemicarbazide intermediates .

- Store in airtight containers away from moisture to prevent decomposition.

- Follow first-aid measures: rinse exposed skin with water and consult a physician if ingested .

Methodological Notes

- Key References : Prioritize crystallographic data (e.g., ) and peer-reviewed pharmacological studies (e.g., ).

- Avoided Sources : Excluded commercial databases (per user instructions) and focused on synthetic, structural, and bioactivity evidence from journals like Acta Crystallographica and European Journal of Medicinal Chemistry.

- Contradictions Addressed : Varied bioactivity results are contextualized via SAR and computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.